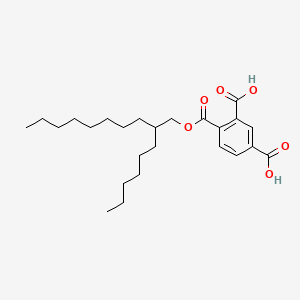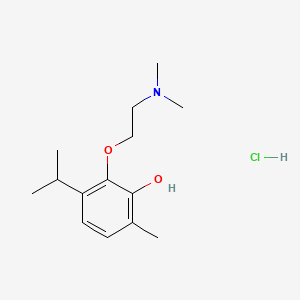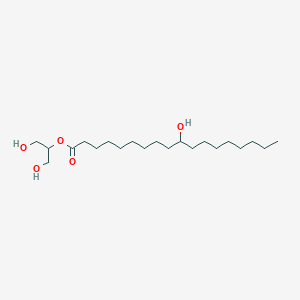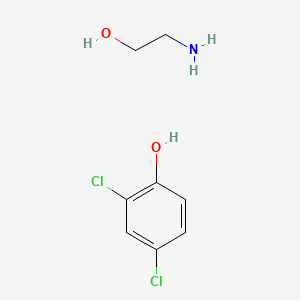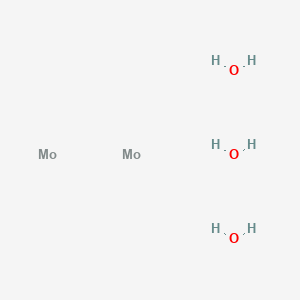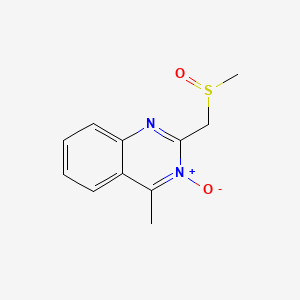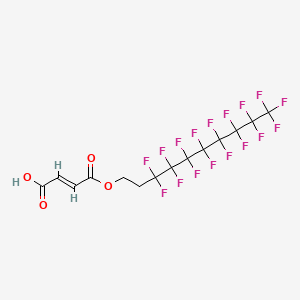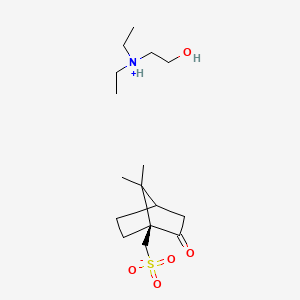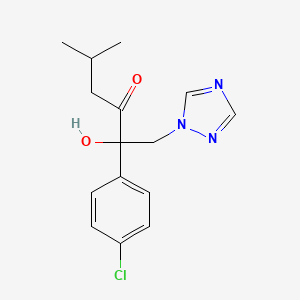
3-Hexanone, 2-(4-chlorophenyl)-2-hydroxy-5-methyl-1-(1H-1,2,4-triazol-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexanone, 2-(4-chlorophenyl)-2-hydroxy-5-methyl-1-(1H-1,2,4-triazol-1-yl)- is a complex organic compound with the molecular formula C14H16ClN3O2 and a molecular weight of 293.753 g/mol . This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a hydroxy group, making it a molecule of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexanone, 2-(4-chlorophenyl)-2-hydroxy-5-methyl-1-(1H-1,2,4-triazol-1-yl)- typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base to form an intermediate, which is then reacted with 1H-1,2,4-triazole under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Hexanone, 2-(4-chlorophenyl)-2-hydroxy-5-methyl-1-(1H-1,2,4-triazol-1-yl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
3-Hexanone, 2-(4-chlorophenyl)-2-hydroxy-5-methyl-1-(1H-1,2,4-triazol-1-yl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Hexanone, 2-(4-chlorophenyl)-2-hydroxy-5-methyl-1-(1H-1,2,4-triazol-1-yl)- involves its interaction with specific molecular targets and pathways. The triazole ring is known to inhibit certain enzymes, while the chlorophenyl group can enhance binding affinity to target proteins. These interactions can lead to the disruption of cellular processes in microorganisms, contributing to its antifungal and antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Hexanone, 2-(4-chlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)
- 3-Hexanone, 2-(4-chlorophenyl)-2-hydroxy-5-methyl-1-(1H-1,2,4-triazol-1-yl)-
Uniqueness
Compared to similar compounds, 3-Hexanone, 2-(4-chlorophenyl)-2-hydroxy-5-methyl-1-(1H-1,2,4-triazol-1-yl)- is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties, making it a compound of particular interest in drug development and other applications.
Properties
CAS No. |
107658-92-4 |
|---|---|
Molecular Formula |
C15H18ClN3O2 |
Molecular Weight |
307.77 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-2-hydroxy-5-methyl-1-(1,2,4-triazol-1-yl)hexan-3-one |
InChI |
InChI=1S/C15H18ClN3O2/c1-11(2)7-14(20)15(21,8-19-10-17-9-18-19)12-3-5-13(16)6-4-12/h3-6,9-11,21H,7-8H2,1-2H3 |
InChI Key |
GBNPBJXSBYHRAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C(CN1C=NC=N1)(C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




